An In-depth Technical Guide to 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9)
An In-depth Technical Guide to 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9)
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
6-Chloro-5-fluoropyridin-2-amine is a halogenated heterocyclic amine that has emerged as a significant building block in the landscape of drug discovery and development. Its structure, featuring a pyridine core substituted with an amine, a chloro group, and a fluoro group, offers a unique combination of electronic properties and synthetic handles. This guide provides an in-depth analysis of its chemical properties, plausible synthetic strategies, reactivity profile, and its strategic application in medicinal chemistry.
The pyridine scaffold is a cornerstone of pharmaceutical development, and its functionalization with halogens like fluorine and chlorine is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while the chloro group can serve as a versatile synthetic handle for cross-coupling reactions or act as a key pharmacophoric element.[3][4] The 2-amino group provides a crucial vector for further molecular elaboration, making 6-Chloro-5-fluoropyridin-2-amine a highly valuable intermediate for constructing complex molecular architectures.[5]
Part 1: Physicochemical and Spectroscopic Profile
Understanding the core properties of a chemical entity is fundamental to its application. While extensive experimental data for this specific molecule is not broadly published, we can consolidate available information and infer key characteristics based on its structure and data from analogous compounds.
Core Properties
A summary of the key physicochemical properties for 6-Chloro-5-fluoropyridin-2-amine is presented below.
| Property | Value / Information | Source(s) |
| CAS Number | 1256808-75-9 | [6] |
| Molecular Formula | C₅H₄ClFN₂ | [6] |
| Molecular Weight | 146.55 g/mol | [6] |
| IUPAC Name | 6-Chloro-5-fluoropyridin-2-amine | N/A |
| SMILES | NC1=NC(Cl)=C(F)C=C1 | [6] |
| Physical Form | Expected to be a solid (powder or crystals) at room temperature. | [7][8] |
| Storage | Keep in a dark place, sealed in dry, under an inert atmosphere. Recommended storage at 2-8°C. | [6] |
Interpreted Spectroscopic Data
Direct spectroscopic data is not publicly available in the searched literature. However, based on the structure and established principles of spectroscopy for related aminopyridines, the following spectral characteristics can be anticipated.[9]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale & Comparative Insights |
| ¹H NMR | Aromatic Protons | Two distinct signals in the aromatic region (δ 6.5-8.0 ppm). | The protons at the C3 and C4 positions will appear as doublets, with coupling influenced by the adjacent fluorine and ring nitrogens. The exact shifts are modulated by the electron-donating amine and electron-withdrawing halogens. |
| Amine Protons | Broad singlet (δ 4.5-6.0 ppm), exchangeable with D₂O. | The chemical shift can vary significantly with solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons | Five distinct signals. | The carbon bearing the fluorine (C5) will show a large ¹JC-F coupling. The carbon bearing the chlorine (C6) and the amine (C2) will also be significantly shifted. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 146 and 148. | The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. |
| Infrared (IR) | N-H Stretching | Two bands in the 3300-3500 cm⁻¹ region. | Characteristic of a primary amine (symmetric and asymmetric stretches).[10] |
| N-H Scissoring | ~1600-1650 cm⁻¹ | A strong band typical for the NH₂ deformation.[10] | |
| C-Cl Stretching | ~600-800 cm⁻¹ | The C-Cl stretch is expected in the fingerprint region.[10] | |
| C-F Stretching | ~1200-1300 cm⁻¹ | A strong absorption band characteristic of an aryl-fluoride bond. |
Part 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The most plausible approach involves the regioselective amination of a suitable polyhalogenated pyridine precursor. The reactivity of halogens on a pyridine ring towards nucleophilic substitution is highly dependent on their position relative to the ring nitrogen and other activating/deactivating groups. Generally, halogens at the 2- and 6-positions are more labile.
Caption: Proposed synthetic route to 6-Chloro-5-fluoropyridin-2-amine.
Representative Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted aminopyridine and serves as a validated starting point for optimization.[11]
Objective: To synthesize 6-Chloro-5-fluoropyridin-2-amine via regioselective amination.
Materials:
-
2,6-Dichloro-3-fluoropyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, excess, e.g., 20 eq)
-
1,4-Dioxane (as co-solvent, optional)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a high-pressure steel reaction vessel, combine 2,6-dichloro-3-fluoropyridine (1.0 eq) and aqueous ammonia (20 eq). If solubility is an issue, 1,4-dioxane can be added as a co-solvent.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS by sampling the reaction mixture periodically (e.g., every 4-6 hours).
-
Work-up: Once the starting material is consumed, cool the reaction vessel to room temperature in an ice bath.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual ammonia and water, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-Chloro-5-fluoropyridin-2-amine.
Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 6-Chloro-5-fluoropyridin-2-amine lies in the distinct reactivity of its three functional groups, which allows for selective and sequential modifications.
Caption: Key derivatization pathways for 6-Chloro-5-fluoropyridin-2-amine.
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The Amino Group: As a primary aromatic amine, it is nucleophilic. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, reacts with isocyanates to form ureas, and with sulfonyl chlorides to produce sulfonamides. It can also be alkylated, though N-alkylation might require stronger conditions and risks over-alkylation.
-
The Chloro Group: The chlorine at the 6-position is susceptible to displacement via SNAr with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of carbon and nitrogen substituents.
-
The Fluoro Group: The fluorine at the 5-position is generally the least reactive of the functional groups towards substitution. It primarily exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire ring and the pKa of the amino group.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1256808-75-9 is not detailed in the search results, a comprehensive safety profile can be constructed from SDS documents for closely related isomers and analogues.[7][13][14][15]
Hazard Identification
The compound is expected to carry the following classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[7][15]
-
Eye Damage/Irritation: Causes serious eye irritation (H319).[7][15]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[7][13]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and minimize exposure.[13][16]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[13]
Storage and Stability
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere to prevent degradation, as the compound may be air-sensitive.[6]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13][14]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride.[13]
Conclusion
6-Chloro-5-fluoropyridin-2-amine stands as a strategically designed building block for chemical synthesis and drug discovery. Its trifunctional nature provides a platform for controlled, sequential modifications, enabling the exploration of diverse chemical space. The interplay between the nucleophilic amino group, the synthetically versatile chloro group, and the property-modulating fluoro group makes it an asset for developing next-generation therapeutics. Researchers employing this compound should adhere to rigorous safety protocols while leveraging its reactivity to innovate in the synthesis of novel, high-value molecules.
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PubChem. (n.d.). 5-Chloro-6-fluoropyridin-2-amine. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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ResearchGate. (n.d.). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-2(1H)-one. Retrieved from PubChem. [Link]
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Chemie Brunschwig. (n.d.). 6-Chloro-5-fluoropyridin-2-amine,97%. Retrieved from Chemie Brunschwig. [Link]
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Pharmaffiliates. (n.d.). CAS No : 79456-28-3 | Product Name : 6-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from Pharmaffiliates. [Link]
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Chemical Land21. (2025, March 05). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from Chemical Land21. [Link]
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MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from MDPI. [Link]
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PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from PubMed. [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from TSI Journals. [Link]
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Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from Asian Journal of Chemistry. [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoropyridin-3-amine Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from PubChem. [Link]
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NIST. (n.d.). 2-Amino-5-chloropyridine - Mass spectrum (electron ionization). Retrieved from NIST WebBook. [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]
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